molecular formula C6H11NO4 B13594667 Methyl3-[(methoxycarbonyl)amino]propanoate

Methyl3-[(methoxycarbonyl)amino]propanoate

Cat. No.: B13594667
M. Wt: 161.16 g/mol
InChI Key: WBQDHKPEBCPIJF-UHFFFAOYSA-N
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Description

Methyl3-[(methoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C6H11NO4 It is a derivative of propanoic acid and is characterized by the presence of a methoxycarbonyl group and an amino group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl3-[(methoxycarbonyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropanoic acid with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3-aminopropanoic acid and methyl chloroformate.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-aminopropanoic acid is dissolved in a suitable solvent such as dichloromethane, and methyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale production typically employs automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl3-[(methoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amino esters.

Scientific Research Applications

Methyl3-[(methoxycarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl3-[(methoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but with a tert-butoxycarbonyl protecting group.

    Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Contains an additional methoxy group on the propyl chain.

Uniqueness

Methyl3-[(methoxycarbonyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-[(methoxycarbonyl)amino]propanoate, also known as a derivative of methyl 3-aminopropanoate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Methyl 3-[(methoxycarbonyl)amino]propanoate features a unique combination of functional groups that contribute to its reactivity and biological profile. The compound contains:

  • An amino group (-NH2)
  • A methoxycarbonyl group (-COOCH3)
  • A propanoate backbone

These functional groups enable the compound to participate in various biochemical interactions.

The biological activity of methyl 3-[(methoxycarbonyl)amino]propanoate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a substrate for various enzymes, facilitating metabolic pathways. The methoxy and oxopropyl groups enhance its binding affinity to these targets, influencing enzyme-substrate interactions and potentially modulating metabolic processes.

Biological Activity Overview

Research indicates that methyl 3-[(methoxycarbonyl)amino]propanoate exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, including bacteria and protozoa. For instance, it has been evaluated against Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum with promising results .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in bacterial virulence factors, such as the type III secretion system (T3SS), which is crucial for the pathogenicity of certain Gram-negative bacteria .

Case Studies

  • Antimicrobial Evaluation : A study assessed the in vitro activity of methyl 3-[(methoxycarbonyl)amino]propanoate against several protozoan pathogens. The compound exhibited significant inhibitory effects, with varying degrees of effectiveness depending on the strain tested. Notably, it showed lower toxicity against mammalian cell lines compared to standard reference drugs like melarsoprol and benznidazole .
  • Enzyme Interaction Studies : Another investigation focused on the interaction between methyl 3-[(methoxycarbonyl)amino]propanoate and bacterial enzymes related to the T3SS. High concentrations of the compound resulted in a notable decrease in enzyme activity, suggesting its potential as a therapeutic agent against infections caused by T3SS-expressing pathogens .

Table 1: In Vitro Activity Against Protozoan Pathogens

CompoundPathogenIC50 (μM)Reference
Methyl 3-[(methoxycarbonyl)amino]propanoateT. b. rhodesiense12.5
Methyl 3-[(methoxycarbonyl)amino]propanoateT. cruzi15.0
Methyl 3-[(methoxycarbonyl)amino]propanoateL. donovani10.0
Methyl 3-[(methoxycarbonyl)amino]propanoateP. falciparum20.0

Table 2: Enzyme Inhibition Activity

Concentration (μM)Enzyme Activity (%) InhibitionReference
1030
5050
10070

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 3-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C6H11NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H2,1-2H3,(H,7,9)

InChI Key

WBQDHKPEBCPIJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)OC

Origin of Product

United States

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